Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate

Catalog No.
S16160094
CAS No.
M.F
C10H11BrFNO4S
M. Wt
340.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)prop...

Product Name

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate

IUPAC Name

methyl 3-[(2-bromo-4-fluorophenyl)sulfonylamino]propanoate

Molecular Formula

C10H11BrFNO4S

Molecular Weight

340.17 g/mol

InChI

InChI=1S/C10H11BrFNO4S/c1-17-10(14)4-5-13-18(15,16)9-3-2-7(12)6-8(9)11/h2-3,6,13H,4-5H2,1H3

InChI Key

PBRUZPOODCZHIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is an organic compound characterized by the presence of a sulfonamide functional group, a bromo and fluorine substituent on the aromatic ring, and an ester moiety. Its molecular formula is C11H12BrFNO3SC_{11}H_{12}BrFNO_3S, and it features a propanoate backbone linked to a sulfonamide derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules.

Typical of sulfonamides and esters:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and acid or base, yielding the corresponding alcohol and sulfonamide.
  • Nucleophilic Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

These reactions make the compound versatile for further synthetic modifications.

The synthesis of methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate can be achieved through various methods:

  • Sulfonamidation: The reaction between 2-bromo-4-fluoroaniline and methyl 3-chloropropanoate in the presence of a base can yield the target compound through nucleophilic substitution.
  • Esterification: The formation of the ester can be accomplished by reacting a carboxylic acid derivative with an alcohol under acidic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection/deprotection strategies for functional groups to achieve higher yields and purity.

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
  • Chemical Research: Used in studies aimed at understanding structure-activity relationships in drug design.
  • Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against pests or pathogens.

Interaction studies involving methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate would typically focus on its binding affinity to biological targets such as enzymes or receptors. Investigating its interactions with cytochrome P450 enzymes could provide insights into its metabolic pathways and potential toxicity. Additionally, studies could explore its interactions with other drugs to assess any synergistic effects or adverse interactions.

Several compounds share structural similarities with methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate, including:

Compound NameStructureKey Features
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochlorideStructureContains an amino group; used in various research applications .
Methyl 3-(4-bromophenyl)propanoateStructureSimilar propanoate structure but lacks sulfonamide functionality .
3-(4-Bromo-2-fluorophenyl)propanoic acidStructureAcidic counterpart; useful for comparative biological studies .

Uniqueness

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is unique due to its combination of a sulfonamide group with halogenated aromatic substituents, which may confer distinct biological properties compared to similar compounds lacking these features. Its specific structural characteristics could lead to enhanced potency or selectivity in pharmacological applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

338.95762 g/mol

Monoisotopic Mass

338.95762 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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